![molecular formula C18H19ClN2O3 B238017 N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide selectively inhibits the activity of Janus kinase 3 (JAK3), which is involved in the signaling pathways of various cytokines, including interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, this compound can prevent the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in human cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the experimental conditions. Another limitation is its poor solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
1. Development of more potent and selective JAK3 inhibitors.
2. Investigation of the long-term safety and efficacy of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide in clinical trials.
3. Exploration of the potential therapeutic applications of this compound in other autoimmune diseases, such as multiple sclerosis and lupus.
4. Investigation of the mechanisms of resistance to this compound in autoimmune diseases.
5. Development of novel drug delivery systems for this compound to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylphenol to form 4-chloro-3-(2-methylphenoxy)benzoic acid. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form N-(tert-butoxycarbonyl)-N-(4-chloro-3-(2-methylphenoxy)benzoyl)glycine. After deprotection of the tert-butoxycarbonyl group, the resulting compound is reacted with propionyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of Janus kinases, which play a key role in the signaling pathways of cytokines involved in inflammation and immune response. By inhibiting these kinases, this compound can help reduce inflammation and prevent tissue damage in autoimmune diseases.
Eigenschaften
Molekularformel |
C18H19ClN2O3 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
N-[4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(22)20-13-8-9-14(19)15(10-13)21-18(23)11-24-16-7-5-4-6-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
UMJLDGPZQCCWGX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)

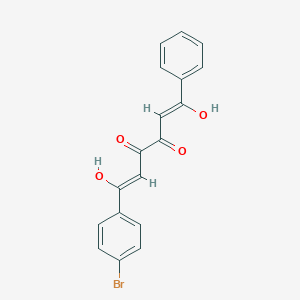
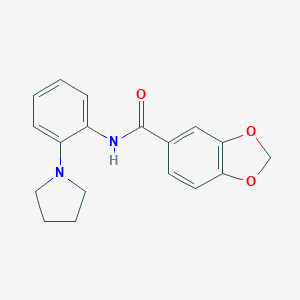
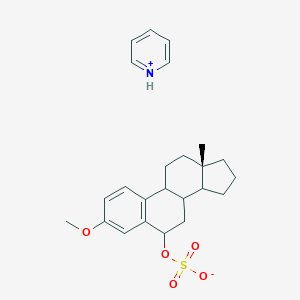
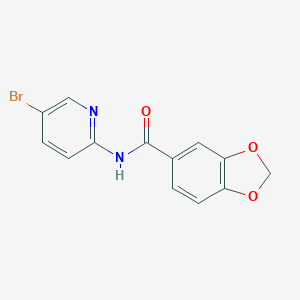
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
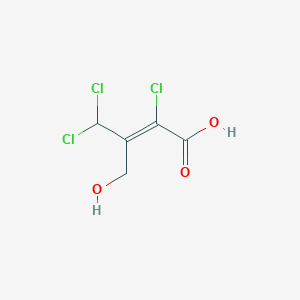


![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
